2-(4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
説明
This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, characterized by a fused bicyclic core with a pyrazole ring and a pyrazine moiety. Key structural features include:
- 4-Ethoxyphenyl substituent at position 2: The ethoxy group (-OCH₂CH₃) enhances electron-donating properties and influences lipophilicity.
- 3-Methylbenzyl group at position 5: Introduces steric bulk and hydrophobic interactions, critical for target binding.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-3-27-19-9-7-18(8-10-19)20-14-21-22(26)24(11-12-25(21)23-20)15-17-6-4-5-16(2)13-17/h4-14H,3,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZANPRFRLGAUJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-(4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, a compound belonging to the pyrazolo[1,5-a]pyrazine family, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications based on diverse research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C22H21N3O
- Molecular Weight : 359.4 g/mol
- CAS Number : 1358101-76-4
Synthesis
The synthesis of pyrazolo[1,5-a]pyrazines typically involves cyclocondensation reactions of appropriate precursors. The specific synthetic route for 2-(4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one has not been extensively documented in the literature but follows established methodologies for similar compounds.
Anticancer Activity
Recent studies have explored the anticancer potential of pyrazolo[1,5-a]pyrazines. For example:
- In vitro studies demonstrated that derivatives with similar structures exhibit significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer). The GI50 values for these compounds were reported as low as 3.79 µM .
Enzyme Inhibition
Research indicates that some pyrazolo derivatives act as enzyme inhibitors:
- Aurora-A Kinase Inhibition : Certain compounds within the pyrazolo family have shown promising inhibitory activity against Aurora-A kinase, a target in cancer therapy. For instance, one derivative exhibited an IC50 of 0.067 µM against this kinase .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed in related pyrazolo compounds:
| Compound Name | Activity Type | Target | IC50/EC50 Values |
|---|---|---|---|
| Compound A | Anticancer | MCF7 | 3.79 µM |
| Compound B | Aurora-A Kinase Inhibition | Aurora-A | 0.067 µM |
| Compound C | PDE10A Inhibition | PDE10A | 2.0 µM |
Case Study 1: Anticancer Efficacy
A study evaluated a series of pyrazolo derivatives for their anticancer effects against several cell lines. One compound showed significant growth inhibition with an IC50 value of 12.50 µM against SF-268 cells, indicating its potential as an anticancer agent .
Case Study 2: Enzyme Targeting
Another investigation focused on the enzyme inhibition properties of pyrazolo derivatives. It was found that a specific compound inhibited PDE10A with an IC50 value of 2.0 µM, suggesting its potential utility in treating neurodegenerative diseases by modulating signaling pathways involved in neuronal survival .
科学的研究の応用
2-(4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo[1,5-a]pyrazine compound that has potential biological activities and is considered a useful research compound.
Chemical Properties
- Molecular Formula:
- Molecular Weight: 359.4 g/mol
- CAS Number: 1358101-76-4
Synthesis
The synthesis of pyrazolo[1,5-a]pyrazines, like 2-(4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one, typically involves cyclocondensation reactions using appropriate precursors, following established methodologies for similar compounds.
Potential Biological Activities
Although specific data for 2-(4-ethoxyphenyl)-5-(3-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is limited, studies on related pyrazolo[1,5-a]pyrazines suggest potential anticancer and enzyme inhibition activities.
- Anticancer Activity: In vitro studies have shown that pyrazolo[1,5-a]pyrazine derivatives exhibit cytotoxicity against cancer cell lines such as MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer).
- Enzyme Inhibition: Some pyrazolo derivatives have demonstrated inhibitory activity against Aurora-A kinase, a target in cancer therapy.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities observed in related pyrazolo compounds:
| Compound Name | Activity Type | Target | IC50/EC50 Values |
|---|---|---|---|
| Compound A | Anticancer | MCF7 | 3.79 µM |
| Compound B | Aurora-A Kinase Inhibition | Aurora-A | 0.067 µM |
| Compound C | PDE10A Inhibition | PDE10A | 2.0 µM |
Case Studies
- Anticancer Efficacy: A study on pyrazolo derivatives revealed significant growth inhibition against SF-268 cells (IC50 value of 12.50 µM), suggesting potential as an anticancer agent.
- Enzyme Targeting: Another study found that a specific compound inhibited PDE10A (IC50 value of 2.0 µM), indicating potential utility in treating neurodegenerative diseases by modulating signaling pathways involved in neuronal survival.
類似化合物との比較
Core Heterocycle Modifications
- Pyrazolo[1,5-a]quinoxaline derivatives (): These compounds share a similar fused pyrazole core but replace pyrazine with quinoxaline. They exhibit TLR7 antagonism (IC₅₀ = 8.2–10 µM) due to hydrophobic alkyl chains (4–5 carbons) and amine groups. In contrast, the target compound’s 3-methylbenzyl group may optimize hydrophobic binding without requiring long alkyl chains .
- Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones (): The saturated dihydro core in these analogs acts as prodrugs for cysteine protease inhibitors. The target compound’s unsaturated core likely prevents such reactivity, favoring non-covalent interactions .
Substituent Effects on Activity and Physicochemical Properties
*Estimated using analogous substituent contributions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
